molecular formula C10H10BrFO B1443475 3-Bromo-4-(2-fluorophenyl)butan-2-one CAS No. 1250924-34-5

3-Bromo-4-(2-fluorophenyl)butan-2-one

Cat. No. B1443475
M. Wt: 245.09 g/mol
InChI Key: BGERWDDYWDRTKN-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-fluorophenyl)butan-2-one is a chemical compound with the molecular formula C10H10BrFO. It has a molecular weight of 245.09 . The IUPAC name for this compound is 3-bromo-4-(2-fluorophenyl)-2-butanone .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(2-fluorophenyl)butan-2-one was analyzed by X-ray diffraction . The compound was crystallized in the monoclinic system of P21/c space group . The unit cell dimensions are: a = 27.795 (3) Å, b = 3.9690 (4) Å, c = 11.3703 (11) Å, α = 90°, β = 93.290 (2)°, γ = 90° and Z = 4 .

Scientific Research Applications

Synthesis and Antitumor Activity

3-Bromo-4-(2-fluorophenyl)butan-2-one has been utilized in the synthesis of compounds with potential antitumor activities. For instance, it was used in the synthesis of 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine, which demonstrated good antitumor activity against the Hela cell line (Peng, 2012).

Synthesis of Biologically Active Compounds

The compound is also an important intermediate in the synthesis of other biologically active compounds. For example, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline, serves as a key intermediate in creating various active molecules (Wang et al., 2016).

Nanoparticle Synthesis

In the field of nanotechnology, this compound has been employed in the synthesis of nanoparticles. For instance, heterodifunctional polyfluorenes with applications in bright and tunable fluorescence emission nanoparticles have been created using related bromo and fluoro compounds (Fischer et al., 2013).

Organic Synthesis Building Block

3-Bromo-4-(2-fluorophenyl)butan-2-one is also investigated as a building block in organic synthesis. It has been utilized in reactions with primary amines to yield aza-heterocycles and with activated methylene compounds to form carbocycles (Westerlund et al., 2001).

Synthesis of Potential Antimicrobial Agents

The compound has been used in the synthesis and characterization of substituted phenyl azetidines, which were screened for antimicrobial activity, demonstrating its role in creating potential new drugs (Doraswamy & Ramana, 2013).

Synthesis of Fluorinated Chromones

In pharmaceutical research, 3-Bromo-4-(2-fluorophenyl)butan-2-one was used in the synthesis of fluorinated chromones, which were then tested for their antimicrobial activities (Jagadhani et al., 2014).

properties

IUPAC Name

3-bromo-4-(2-fluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-7(13)9(11)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGERWDDYWDRTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2-fluorophenyl)butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YV Ostapiuk, VS Matiichuk, NI Pidlypnyi… - Russian Journal of …, 2012 - Springer
A simple and convenient procedure was proposed for the synthesis of 4-aryl-3-bromobutan-2-ones from methyl vinyl ketone and arenediazonium bromides under Meerwein reaction …
Number of citations: 7 link.springer.com

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